molecular formula C11H14N2O B1325340 N-(3-amino-4-methylphenyl)cyclopropanecarboxamide CAS No. 1016721-13-3

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide

Cat. No.: B1325340
CAS No.: 1016721-13-3
M. Wt: 190.24 g/mol
InChI Key: FUCQTJFDLUJCRG-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide (CAS 1016721-13-3) is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This compound features a cyclopropane carboxamide group linked to a substituted aniline ring, a structure of significant interest in medicinal chemistry . The rigid conformation and unique steric properties of the cyclopropane ring are known to enhance binding affinity and metabolic stability in bioactive molecules . Researchers utilize this compound and its structural analogs as key intermediates in organic synthesis and drug discovery efforts . Specifically, derivatives of phenylcyclopropanecarboxamide are investigated for their distinct antiproliferative properties against human cancer cell lines, such as U937 pro-monocytic leukemia cells, making them valuable scaffolds for developing potential anticancer agents . Furthermore, the 3-aminoaniline moiety provides a versatile handle for further chemical modification, allowing for the creation of diverse compound libraries for biological screening . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCQTJFDLUJCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

Component Role Typical Amounts/Conditions
3-amino-4-methylaniline Nucleophile (amine) Stoichiometric or slight excess
Cyclopropanecarbonyl chloride Electrophile (acid chloride) Stoichiometric or slight excess
Base (e.g., triethylamine) Acid scavenger (neutralizes HCl) Equimolar to acid chloride
Solvent (e.g., dichloromethane, THF) Reaction medium Anhydrous, inert atmosphere preferred
Temperature Reaction control 0 °C to room temperature
Reaction time Completion 1–3 hours, monitored by TLC or HPLC

Procedure Outline

  • Preparation of Reaction Mixture : Dissolve 3-amino-4-methylaniline in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (nitrogen or argon).

  • Addition of Base : Add triethylamine (or pyridine) to the solution to act as an acid scavenger.

  • Acid Chloride Addition : Slowly add cyclopropanecarbonyl chloride dropwise at 0 °C to control the exothermic reaction.

  • Stirring and Monitoring : Stir the reaction mixture at 0 °C for 30 minutes, then allow to warm to room temperature and continue stirring for 1–3 hours.

  • Workup : Quench the reaction by adding water, separate the organic layer, wash with dilute acid and brine, dry over anhydrous sodium sulfate.

  • Purification : Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Supporting Data from Analogous Syntheses

Literature Examples of Cyclopropanecarboxamide Synthesis

  • A related compound, N-(3-methoxyphenyl)cyclopropanecarboxamide , was prepared by reacting m-anisidine with cyclopropanecarbonyl chloride in the presence of pyridine in THF, yielding the product after recrystallization with a yield of approximately 59%.

  • General amide synthesis procedures for aromatic amines with acid chlorides involve similar conditions: use of triethylamine or pyridine as base, low temperature addition, and purification by recrystallization or chromatography.

Reaction Yields and Purity

Compound Yield (%) Purification Method Melting Point (°C) Reference Notes
N-(3-methoxyphenyl)cyclopropanecarboxamide ~59 Recrystallization (EtOAc/hexanes) 108–110 Consistent with literature data
Analogous aromatic amides 50–80 Chromatography/Recrystallization Variable Typical for amide bond formation

Alternative Synthetic Routes and Considerations

Use of Coupling Reagents

  • Instead of acid chlorides, carboxylic acids can be coupled with amines using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine) .

  • This method avoids the need to prepare or handle acid chlorides and can be performed under milder conditions, though it may require longer reaction times and careful purification to remove urea byproducts.

Protection of Amino Groups

  • If the 3-amino group on the aromatic ring is reactive or prone to side reactions, it may be temporarily protected (e.g., as a Boc or acetamide derivative) before amide formation, then deprotected afterward.

  • However, for this compound, direct coupling is generally feasible due to the moderate reactivity of the amino substituent.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Acid chloride method 3-amino-4-methylaniline + cyclopropanecarbonyl chloride + triethylamine, DCM, 0 °C to RT High reactivity, straightforward Requires acid chloride synthesis, HCl byproduct
Carbodiimide coupling 3-amino-4-methylaniline + cyclopropanecarboxylic acid + EDC/DCC + DMAP, solvent (e.g., DCM) Mild conditions, no acid chloride needed Longer reaction time, byproduct removal needed
Protection-deprotection route Protect amino group, amide coupling, deprotection Avoids side reactions Additional steps, time-consuming

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acylating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-nitro-4-methylphenyl)cyclopropanecarboxamide, while reduction could produce this compound derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide has been investigated for its potential therapeutic effects, particularly in cancer treatment. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has shown that this compound exhibits antiproliferative effects against several cancer cell lines:

Cell LineIC50 (µM)Effect
SW6200.25Strong antiproliferative effect
MCF70.30Moderate growth inhibition
A5490.40Effective but less potent

The compound's ability to inhibit cell proliferation suggests its potential as a lead compound in developing new anticancer agents.

Biological Research

In biological studies, this compound has been utilized to explore enzyme interactions and receptor modulation. Its mechanism of action involves binding to active sites or allosteric sites on enzymes, thus affecting their function.

Enzyme Inhibition Mechanism
The compound can inhibit various enzymes that play critical roles in metabolic pathways, which is particularly relevant for developing treatments for diseases characterized by abnormal enzyme activity.

Materials Science

This compound also finds applications in materials science. Its unique structure allows it to be used as a building block for synthesizing more complex materials with specific properties.

Example Application
The synthesis of polymeric materials incorporating this compound has been explored for creating novel coatings and composites with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide (CAS: 1082156-54-4)

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molar Mass : 206.24 g/mol
  • Key Differences : The 4-methyl group in the target compound is replaced with a methoxy (-OCH₃) group.
  • Predicted properties include higher density (1.304 g/cm³) and boiling point (444.8°C) compared to the methyl-substituted analog . The electron-donating methoxy group may alter electronic distribution, affecting binding interactions in pharmacological contexts.

N-(Pyridin-2-yl)cyclopropanecarboxamide Derivatives

  • Examples: Compounds 19–25 from , such as N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (C₁₅H₁₂N₄O, MW: 265.26 g/mol).
  • Key Differences: Replacement of the phenyl ring with a pyridinyl group and additional substituents (e.g., cyanophenyl, sulfonyl-pyrrole).
  • Impact: Pyridine’s nitrogen atom introduces basicity, influencing hydrogen bonding and target affinity. These derivatives exhibit nanomolar IC₅₀ values against kinases like GSK-3β and IKK2, suggesting superior enzymatic inhibition compared to the simpler phenyl-substituted target compound .

Tozasertib Lactate (CAS: 899827-04-4)

  • Molecular Formula : C₂₃H₂₈N₈OS·xC₃H₆O₃
  • Key Differences : Incorporates a piperazinyl-pyrimidinyl-sulfonyl backbone alongside the cyclopropanecarboxamide group.
  • Impact :
    • The complex structure enables antineoplastic activity by targeting Aurora kinases.
    • The extended substituents likely improve metabolic stability and cellular uptake compared to the simpler phenyl-substituted analog .

N-[4-Amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide

  • Molecular Formula : C₁₁H₁₁F₃N₂O
  • Molar Mass : 244.22 g/mol
  • Key Differences : Substitution of the 4-methyl group with a trifluoromethyl (-CF₃) group.
  • Impact :
    • The electron-withdrawing CF₃ group enhances lipophilicity and resistance to oxidative metabolism.
    • May improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

  • Key Differences: Addition of a hydroxyiminoethyl side chain and 2-methoxy substitution.
  • Structural studies (e.g., X-ray crystallography) highlight its utility in understanding cyclopropane derivatives’ conformational stability .

Research Implications

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance polarity, while electron-withdrawing groups (e.g., -CF₃) improve lipophilicity and stability.
  • Biological Activity : Pyridine or heterocyclic substitutions (e.g., in kinase inhibitors) significantly boost target affinity compared to simple phenyl derivatives.
  • Synthetic Versatility : Cyclopropanecarboxamide scaffolds accommodate diverse functionalization, enabling tailored applications in drug discovery and materials science.

Biological Activity

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide (referred to as 3-ACMC) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O, with a molecular weight of approximately 190.24 g/mol. The compound features a cyclopropane ring, an amino group, and a methyl-substituted phenyl group, which contribute to its distinct chemical reactivity and biological activity.

Although specific mechanisms of action for 3-ACMC have not been extensively documented, it is hypothesized that the compound may interact with various proteins or enzymes, modulating their activity. Such interactions could lead to diverse biological effects depending on the target pathways involved.

Antiproliferative Effects

Research indicates that compounds structurally related to 3-ACMC exhibit significant antiproliferative activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Interaction with Biological Targets

This compound may interact with specific enzymes or receptors, influencing biochemical pathways critical for cellular function. Molecular docking studies and binding affinity assays are recommended to characterize these interactions further .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and potential biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
N-(3-amino-2-methylphenyl)cyclopropanecarboxamideSimilar amino and cyclopropane structureDifferent methyl substitution position
N-(4-methylphenyl)cyclopropanecarboxamideLacks amino groupFocused on hydrophobic interactions
N-(3-amino-5-methylphenyl)cyclopropanecarboxamideDifferent substitution patternPotentially different biological activity

This comparison highlights the unique aspects of 3-ACMC that may influence its biological activity differently than other related compounds.

Pharmacological Evaluations

A review of recent pharmacological evaluations indicates that derivatives of cyclopropanecarboxamides show promise in inhibiting specific enzymes implicated in cancer progression. For example, studies have demonstrated that certain derivatives can inhibit carbonic anhydrase IX (CA IX), a target in solid tumors such as gliomas and breast cancers .

Toxicokinetics and Biotransformation

Understanding the toxicokinetics of similar compounds can provide insights into the safety profile of 3-ACMC. For instance, related compounds undergo extensive first-pass metabolism, leading to low systemic exposure but significant metabolite formation. This biotransformation pathway is crucial for assessing the pharmacokinetic behavior of new drug candidates .

Future Research Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted in several areas:

  • Molecular Docking Studies : To elucidate the binding interactions between 3-ACMC and its potential biological targets.
  • In Vivo Studies : To evaluate the pharmacological effects and safety profile in animal models.
  • Synthesis of Derivatives : To explore structure-activity relationships (SAR) that could enhance its biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-amino-4-methylphenyl)cyclopropanecarboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Key synthetic routes involve coupling cyclopropanecarboxylic acid derivatives with substituted anilines. For example, cyclopropanecarbonyl chloride can react with 3-amino-4-methylaniline under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine), maintaining low temperatures (0–5°C) to minimize side reactions, and using catalytic DMAP to enhance acylation efficiency. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing cyclopropanecarboxamide derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) and carboxamide NH (δ 8.2–8.5 ppm, broad singlet) .
  • X-ray diffraction : Resolve crystal packing and confirm cyclopropane ring geometry (bond angles ~60°, bond lengths ~1.5 Å) .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 205.2 for C12H14FNO) .

Q. How can researchers assess the stability of the cyclopropane ring under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 3–10) at 40–60°C. Monitor degradation via HPLC and identify byproducts (e.g., ring-opened products via retro-aldol reactions). Stability is typically highest at neutral pH and low temperature .

Advanced Research Questions

Q. How do computational methods aid in predicting the bioactivity of cyclopropanecarboxamide derivatives against kinase targets like c-Met or EGFR?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions between the cyclopropane ring and kinase hydrophobic pockets (e.g., c-Met ATP-binding site). Focus on van der Waals interactions with Val1092 and hydrogen bonding with Met1160 .
  • DFT calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactive sites for electrophilic substitution, guiding SAR studies .

Q. What strategies resolve contradictions in biological activity data across assay systems for cyclopropanecarboxamides?

  • Methodological Answer :

  • Assay standardization : Compare IC50 values under consistent ATP concentrations (e.g., 10 µM for kinase assays) .
  • Cellular vs. enzymatic assays : Address discrepancies by evaluating membrane permeability (logP >2.5) and efflux ratios (Caco-2 models) .

Q. How can structure-activity relationship (SAR) studies guide the design of cyclopropanecarboxamide-based kinase inhibitors?

  • Methodological Answer :

  • Substituent screening : Replace the 4-methyl group on the phenyl ring with halogens (Cl, F) to enhance hydrophobic interactions. For example, 4-fluoro analogs show 5-fold higher c-Met inhibition (IC50 = 12 nM vs. 60 nM for methyl) .
  • Bioisosteric replacement : Substitute the cyclopropane ring with spirocyclic moieties to improve metabolic stability (e.g., t1/2 >6 h in microsomes) .

Q. What challenges arise in crystallizing cyclopropanecarboxamide derivatives, and how are they mitigated?

  • Methodological Answer :

  • Crystallization issues : Cyclopropane rings induce torsional strain, leading to disordered crystals. Solutions include slow vapor diffusion (ether into DMSO) and seeding with structurally similar compounds .
  • Cryo-protection : Use 25% glycerol in crystallization buffers to prevent ice formation during X-ray data collection .

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